molecular formula C7H12O4 B2535137 2-(Oxan-3-yloxy)acetic acid CAS No. 1555624-29-7

2-(Oxan-3-yloxy)acetic acid

Cat. No. B2535137
CAS RN: 1555624-29-7
M. Wt: 160.169
InChI Key: PYLFZGBAIQDVIT-UHFFFAOYSA-N
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Description

2-(Oxan-3-yloxy)acetic acid, also known as 2-((tetrahydro-2H-pyran-3-yl)oxy)acetic acid, is an organic compound . It has a molecular weight of 160.17 . The compound is typically stored at room temperature and has a physical form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O4/c8-7(9)5-11-6-2-1-3-10-4-6/h6H,1-5H2,(H,8,9) . This indicates that the compound has a molecular formula of C7H12O4 .


Physical And Chemical Properties Analysis

This compound is an oil-like substance stored at room temperature . It has a molecular weight of 160.17 .

Scientific Research Applications

Oxidative Transformations

Research by Desai, Malik, and Sanford (2006) highlights the use of peroxide-based oxidants for the acetoxylation and etherification of arene and alkane C-H bonds, suggesting applications in the modification of chemical structures, potentially relevant to compounds like 2-(Oxan-3-yloxy)acetic acid (Desai, Malik, & Sanford, 2006).

Advanced Oxidation Processes

Kim et al. (2020) discussed the activation of peracetic acid (PAA) by Co(II) or Co(III) for pollutant degradation, indicating the potential of this compound in environmental applications, especially in the removal of organic contaminants through advanced oxidation processes (Kim et al., 2020).

Synthesis of Heterocyclic Compounds

The work by Čačić et al. (2009) on synthesizing thiazolidin-4-ones based on chromen-yl acetic acid derivatives illustrates the utility of acetic acid derivatives in synthesizing biologically active heterocyclic compounds, which may extend to this compound-related research (Čačić et al., 2009).

Catalytic Acetoxylation

Mulligan et al. (2018) described the use of peracetic acid as an atom-economical reagent for the Pd-catalyzed acetoxylation of C-H bonds, which might relate to catalytic applications involving this compound in synthesizing acetylated organic compounds (Mulligan et al., 2018).

Electro-Fenton Degradation

Jaafarzadeh, Ghanbari, and Zahedi (2018) explored the combination of electrooxidation and Oxone for degrading 2,4-Dichlorophenoxyacetic acid, indicating potential environmental remediation applications of related acetic acid derivatives through advanced oxidative processes (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Safety and Hazards

The compound is associated with certain hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory system irritation, respectively . Therefore, it’s important to handle this compound with care, using appropriate safety measures.

Future Directions

While specific future directions for 2-(Oxan-3-yloxy)acetic acid are not available, research into related compounds such as acetic acid continues to be of interest. For instance, the sunlight-driven aqueous photochemistry of small 2-oxocarboxylic acids, which includes acetic acid, is being studied for its potential role in the formation of organic aerosol .

properties

IUPAC Name

2-(oxan-3-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-7(9)5-11-6-2-1-3-10-4-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLFZGBAIQDVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1555624-29-7
Record name 2-(oxan-3-yloxy)acetic acid
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